molecular formula C10H12N2O3 B11024480 N-ethyl-3-methyl-4-nitrobenzamide CAS No. 333350-51-9

N-ethyl-3-methyl-4-nitrobenzamide

Cat. No.: B11024480
CAS No.: 333350-51-9
M. Wt: 208.21 g/mol
InChI Key: DVDFUYYXNPBAGV-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-methyl-4-nitrobenzamide can be synthesized through the direct condensation of 3-methyl-4-nitrobenzoic acid with ethylamine. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and a simple procedure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of copper-based metal-organic frameworks to promote oxidative couplings. This method has been shown to achieve high conversion rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-ethyl-3-methyl-4-aminobenzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-ethyl-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-methyl-4-nitrobenzamide is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

333350-51-9

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-ethyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C10H12N2O3/c1-3-11-10(13)8-4-5-9(12(14)15)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

DVDFUYYXNPBAGV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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